1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
“1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound. It is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular formula of “1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid” is C8H5BrN2O2 .Chemical Reactions Analysis
In a chemodivergent reaction, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Scientific Research Applications
Synthesis and Chemical Applications
1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid and its derivatives are primarily used in chemical synthesis. For instance, these compounds are key in the Suzuki–Miyaura borylation reaction, a process significant in the pharmaceutical industry for synthesizing active pharmaceutical ingredients. This reaction can lead to potential anti-cancer and anti-tuberculosis agents (Sanghavi et al., 2022). Additionally, they have been synthesized efficiently through microwave-assisted one-pot synthesis, a method that yields a variety of bromoimidazo[1,2-a]pyridines and related imidazoheterocycles (Patil et al., 2014).
Biological and Medicinal Research
In the context of medicinal chemistry, derivatives of 1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid have shown promise. For instance, derivatives like 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some showing significant potential (Di Chiacchio et al., 1998). Furthermore, studies on 3-aminoimidazo[1,2-a]pyridines synthesized in the presence of ionic liquids revealed potential for simplified synthesis and reuse of materials in the reaction process (Shaabani et al., 2006).
Photocatalysis and Luminescence
The photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as a bromine source is another area of research involving these compounds. This photocatalytic system offers a convenient and practical synthetic protocol for preparing 2-aryl-3-bromoimidazo[1,2-a]pyridines (Lee et al., 2020). Moreover, the 1,3-diarylated imidazo[1,5-a]pyridines obtained from similar compounds demonstrated a wide range of fluorescent emissions, highlighting their potential use in luminescent materials (Shibahara et al., 2009).
Safety And Hazards
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, the development of new TB drugs based on this scaffold is a promising future direction .
properties
IUPAC Name |
1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBCSASHICLCOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
1784021-95-9 |
Source
|
Record name | 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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